molecular formula C12H11ClN2O3 B2612093 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one CAS No. 1022597-48-3

2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one

Cat. No.: B2612093
CAS No.: 1022597-48-3
M. Wt: 266.68
InChI Key: QKECZVKFNFHGST-UHFFFAOYSA-N
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Description

2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one is an organic compound characterized by a cyclohexenone ring substituted with a chloro group and a nitrophenylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one typically involves the reaction of 2-chlorocyclohex-2-en-1-one with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets. The nitrophenylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The chloro group can undergo nucleophilic substitution, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-((4-methylphenyl)amino)cyclohex-2-EN-1-one
  • 2-Chloro-3-((4-aminophenyl)amino)cyclohex-2-EN-1-one
  • 2-Chloro-3-((4-fluorophenyl)amino)cyclohex-2-EN-1-one

Uniqueness

2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring specific reactivity patterns and in applications where the nitro group can enhance biological activity .

Properties

IUPAC Name

2-chloro-3-(4-nitroanilino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c13-12-10(2-1-3-11(12)16)14-8-4-6-9(7-5-8)15(17)18/h4-7,14H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKECZVKFNFHGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)Cl)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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